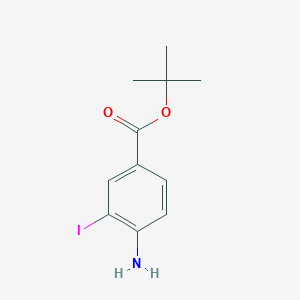
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O3S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfonyl group at the third position and an ethyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
The synthesis of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride typically involves the chlorosulfonation of 4-ethylbenzoyl chloride. The reaction is carried out by treating 4-ethylbenzoyl chloride with chlorosulfonic acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonamides, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-sulfonyl-4-ethylbenzoic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonates .
Comparación Con Compuestos Similares
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Both compounds contain a chlorosulfonyl group, but chlorosulfonyl isocyanate has an isocyanate group instead of a benzoyl chloride moiety.
3-(Chlorosulfonyl)benzoyl chloride: This compound is similar but lacks the ethyl group at the fourth position, making it less sterically hindered.
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of an ethyl group, which affects its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical processes.
Propiedades
Fórmula molecular |
C9H8Cl2O3S |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
3-chlorosulfonyl-4-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-6-3-4-7(9(10)12)5-8(6)15(11,13)14/h3-5H,2H2,1H3 |
Clave InChI |
WWMSEJCXUSIEAF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
![4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid](/img/structure/B13646660.png)




![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)


